molecular formula C22H22N2O4 B1277645 (R)-Ambrisentan CAS No. 1007358-76-0

(R)-Ambrisentan

Cat. No.: B1277645
CAS No.: 1007358-76-0
M. Wt: 378.4 g/mol
InChI Key: OUJTZYPIHDYQMC-IBGZPJMESA-N
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Description

®-Ambrisentan is a selective endothelin receptor antagonist used primarily in the treatment of pulmonary arterial hypertension. It works by blocking the action of endothelin-1, a potent vasoconstrictor, thereby reducing blood pressure in the pulmonary arteries and improving exercise capacity and symptoms in patients.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ®-Ambrisentan typically involves the following steps:

    Starting Material: The synthesis begins with commercially available starting materials such as 4,6-dimethylpyrimidine-2-carboxylic acid.

    Key Reactions: The key steps include the formation of an amide bond, followed by a chiral resolution to obtain the ®-enantiomer. The amide bond formation is usually achieved through coupling reactions using reagents like N,N’-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt).

    Chiral Resolution: The chiral resolution can be performed using chiral chromatography or by forming diastereomeric salts with chiral acids, followed by crystallization.

Industrial Production Methods: In industrial settings, the production of ®-Ambrisentan involves large-scale synthesis with optimized reaction conditions to ensure high yield and purity. The process includes:

    Bulk Synthesis: Large-scale synthesis of the intermediate compounds.

    Purification: Purification steps such as recrystallization and chromatography to achieve the desired enantiomeric purity.

    Quality Control: Rigorous quality control measures to ensure the final product meets pharmaceutical standards.

Chemical Reactions Analysis

Types of Reactions: ®-Ambrisentan undergoes various chemical reactions, including:

    Oxidation: It can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert it to its corresponding amine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different substituents on the aromatic ring.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Conditions for nucleophilic substitution typically involve bases like sodium hydride (NaH) or potassium carbonate (K2CO3).

Major Products: The major products formed from these reactions include sulfoxides, sulfones, amine derivatives, and various substituted aromatic compounds.

Scientific Research Applications

Chemistry: ®-Ambrisentan is used as a reference compound in the study of endothelin receptor antagonists. It serves as a model for developing new compounds with improved efficacy and safety profiles.

Biology: In biological research, ®-Ambrisentan is used to study the role of endothelin-1 in various physiological and pathological processes, including vasoconstriction, cell proliferation, and inflammation.

Medicine: Clinically, ®-Ambrisentan is used to treat pulmonary arterial hypertension. It has been shown to improve exercise capacity, delay disease progression, and enhance the quality of life in patients.

Industry: In the pharmaceutical industry, ®-Ambrisentan is a key active pharmaceutical ingredient (API) in the production of medications for pulmonary arterial hypertension.

Mechanism of Action

®-Ambrisentan exerts its effects by selectively blocking the endothelin-A (ETA) receptor, which is primarily responsible for the vasoconstrictive and proliferative effects of endothelin-1. By inhibiting the binding of endothelin-1 to ETA receptors, ®-Ambrisentan reduces vasoconstriction and cell proliferation in the pulmonary arteries, leading to decreased pulmonary arterial pressure and improved blood flow.

Molecular Targets and Pathways:

    ETA Receptor: The primary target of ®-Ambrisentan.

    Signaling Pathways: Inhibition of ETA receptors leads to reduced activation of downstream signaling pathways involved in vasoconstriction and cell proliferation, such as the phospholipase C (PLC) pathway and the mitogen-activated protein kinase (MAPK) pathway.

Comparison with Similar Compounds

    Bosentan: Another endothelin receptor antagonist used for pulmonary arterial hypertension. Unlike ®-Ambrisentan, Bosentan is a dual endothelin receptor antagonist, blocking both ETA and ETB receptors.

    Macitentan: A newer endothelin receptor antagonist with a similar mechanism of action to ®-Ambrisentan but with a longer half-life and improved efficacy.

Uniqueness of ®-Ambrisentan: ®-Ambrisentan is unique in its selectivity for the ETA receptor, which may result in fewer side effects compared to non-selective endothelin receptor antagonists. Its specific action on the ETA receptor makes it a valuable option for patients who may not tolerate dual receptor antagonists.

Properties

IUPAC Name

(2R)-2-(4,6-dimethylpyrimidin-2-yl)oxy-3-methoxy-3,3-diphenylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N2O4/c1-15-14-16(2)24-21(23-15)28-19(20(25)26)22(27-3,17-10-6-4-7-11-17)18-12-8-5-9-13-18/h4-14,19H,1-3H3,(H,25,26)/t19-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUJTZYPIHDYQMC-IBGZPJMESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)OC(C(=O)O)C(C2=CC=CC=C2)(C3=CC=CC=C3)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=NC(=N1)O[C@@H](C(=O)O)C(C2=CC=CC=C2)(C3=CC=CC=C3)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1007358-76-0
Record name Ambrisentan, (R)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1007358760
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name AMBRISENTAN, (R)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q1BX7HE63A
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: Why is it important to be able to quantify (R)-Ambrisentan if it is the inactive enantiomer of the drug?

A1: Even though this compound is inactive, its presence in the drug product needs to be controlled. This is because enantiomers, while having identical physical properties, can exhibit different pharmacological profiles. Monitoring the levels of this compound ensures the enantiopurity of the active pharmaceutical ingredient (S)-Ambrisentan, ensuring drug safety and efficacy [].

Q2: What is the significance of the rapid separation achieved in this research for the determination of this compound?

A2: The developed HPLC method utilizing the Chiralcel OZ-3R column allows for the separation of this compound from (S)-Ambrisentan in under 6 minutes []. This rapid analysis is highly beneficial for routine quality control checks during drug manufacturing. It enables faster turnaround times for batch release, contributing to efficient production processes.

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